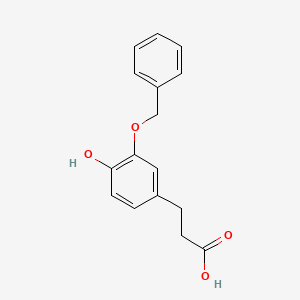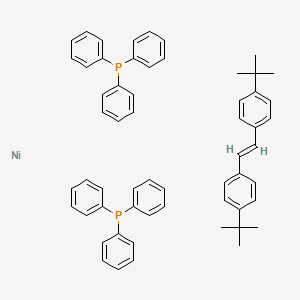
Ni(PPh3)2(4-tBustb)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ni(PPh3)2(4-tBustb) bis(triphenylphosphine)nickel(II) bromide , is a nickel-based complex that has gained significant attention in the field of catalysis. This compound is characterized by its stability and versatility, making it a valuable catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ni(PPh3)2(4-tBustb) typically involves the reaction of nickel(II) bromide with triphenylphosphine and 4-tert-butylstilbene. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of Ni(PPh3)2(4-tBustb) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Ni(PPh3)2(4-tBustb) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Ni(PPh3)2(4-tBustb) include halides, amines, and other nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products
The major products formed from reactions involving Ni(PPh3)2(4-tBustb) depend on the type of reaction and the reagents used. For example, in substitution reactions, the product will be a new nickel complex with the substituted ligand .
Wissenschaftliche Forschungsanwendungen
Ni(PPh3)2(4-tBustb) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which Ni(PPh3)2(4-tBustb) exerts its effects involves the coordination of the nickel center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the nickel center and its ability to undergo redox changes and ligand exchange .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triphenylphosphine)nickel(II) bromide: (NiBr2(PPh3)2)
Bis(triphenylphosphine)nickel(II) chloride: (NiCl2(PPh3)2)
Bis(triphenylphosphine)nickel(II) iodide: (NiI2(PPh3)2)
Uniqueness
Ni(PPh3)2(4-tBustb) is unique due to the presence of the 4-tert-butylstilbene ligand, which imparts additional stability and reactivity to the complex. This makes it a more versatile catalyst compared to other similar nickel complexes .
Eigenschaften
Molekularformel |
C58H58NiP2 |
|---|---|
Molekulargewicht |
875.7 g/mol |
IUPAC-Name |
1-tert-butyl-4-[(E)-2-(4-tert-butylphenyl)ethenyl]benzene;nickel;triphenylphosphane |
InChI |
InChI=1S/C22H28.2C18H15P.Ni/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6;2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h7-16H,1-6H3;2*1-15H;/b8-7+;;; |
InChI-Schlüssel |
UHNQCUZJPUEUIV-SYVONOGFSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)



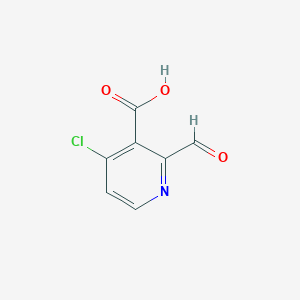
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
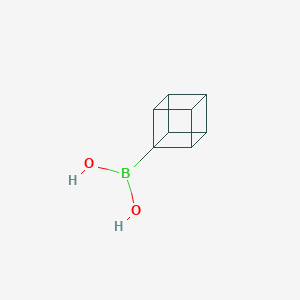
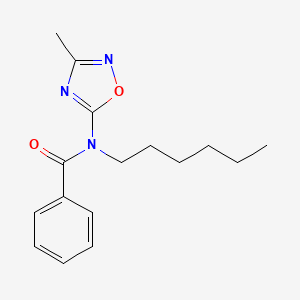



![Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate](/img/structure/B12940529.png)
